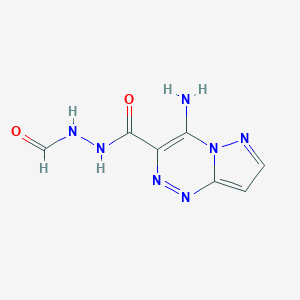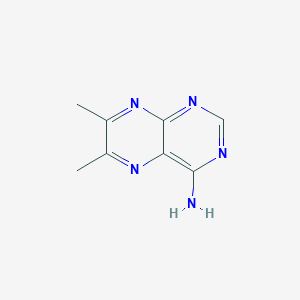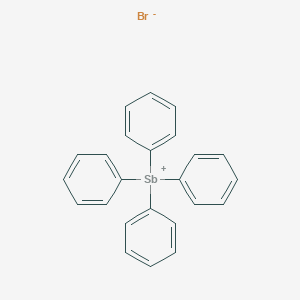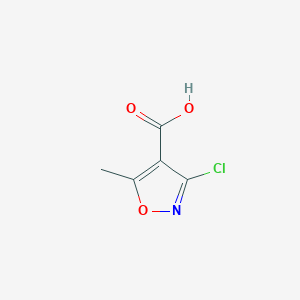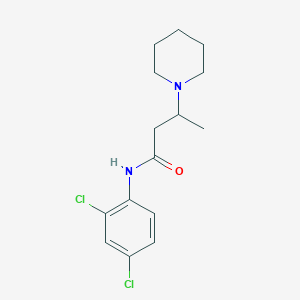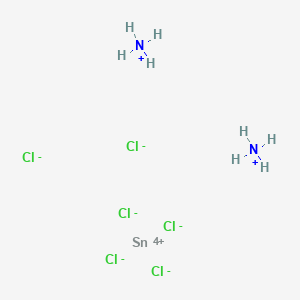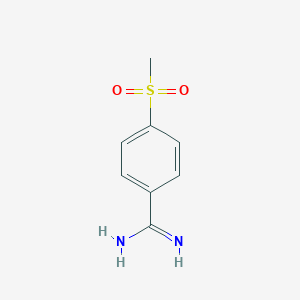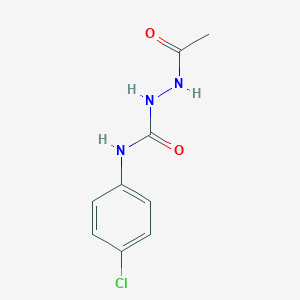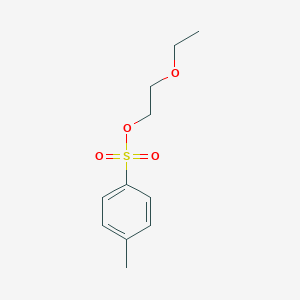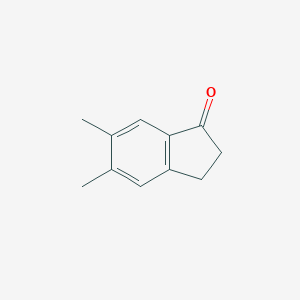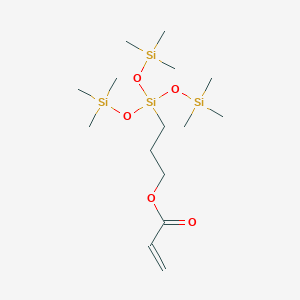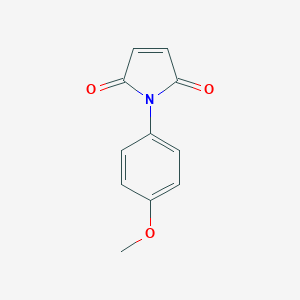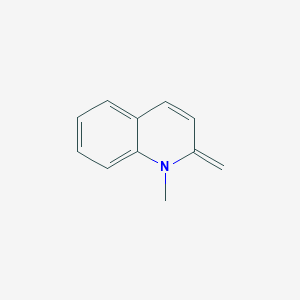
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is a heterocyclic organic compound that belongs to the class of nitrogen-containing bicyclic aromatic compounds. It is an important building block in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may interact with DNA and RNA, leading to the inhibition of protein synthesis.
Effets Biochimiques Et Physiologiques
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to exhibit antimicrobial, antioxidant, and neuroprotective activities.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is toxic and requires special handling and disposal procedures. It is also highly reactive and can be difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI). One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) can be synthesized through several methods. One of the commonly used methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been widely used in scientific research due to its unique chemical properties. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial drugs, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
16782-09-5 |
|---|---|
Nom du produit |
Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) |
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-methyl-2-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1H2,2H3 |
Clé InChI |
WIKKZOOWSULEGM-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C=CC2=CC=CC=C21 |
SMILES canonique |
CN1C(=C)C=CC2=CC=CC=C21 |
Synonymes |
Quinoline, 1,2-dihydro-1-methyl-2-methylene- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



